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Compound of Interest

Compound Name: Cobalt tricarbonyl nitrosyl

Cat. No.: B13735155 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of cobalt tricarbonyl nitrosyl, Co(CO)₃NO, as a precursor for the deposition of cobalt-

containing thin films. This document is intended for professionals in research and development,

including those in materials science, electronics, and potentially drug development where

tailored metal coatings on biomedical devices are of interest.

Introduction to Cobalt Tricarbonyl Nitrosyl
Cobalt tricarbonyl nitrosyl is a volatile, dark red organometallic oil that serves as an effective

low-temperature precursor for the deposition of cobalt and cobalt-based thin films.[1][2][3] Its

primary advantages include its liquid state at room temperature and high volatility, which

facilitate consistent vapor delivery in deposition systems.[3] Co(CO)₃NO is particularly suitable

for Chemical Vapor Deposition (CVD) and electron-assisted deposition techniques.[4][5]
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Property Value

Chemical Formula Co(CO)₃NO

Molecular Weight 172.97 g/mol [3]

Appearance Dark red liquid/oil[1][3]

Density 1.47 g/cm³[1]

Melting Point -1.1 °C[1]

Boiling Point 50 °C[1][3]

Volatility High; vapor pressure of 100 Torr at 25 °C[3]

Deposition Techniques and Applications
Co(CO)₃NO is a versatile precursor for various thin film deposition methods, each offering

unique advantages for specific applications.

Chemical Vapor Deposition (CVD): A process where a substrate is exposed to one or more

volatile precursors, which react and/or decompose on the substrate surface to produce the

desired deposit. Thermal CVD using Co(CO)₃NO is employed for creating pure cobalt films

for applications in microelectronics, such as integrated circuit silicide applications.[6]

Electron-Enhanced Atomic Layer Deposition (EE-ALD): A technique that utilizes sequential

exposures of a precursor and a low-energy electron beam to achieve atomic layer-by-atomic

layer growth at low temperatures.[4] This method is ideal for depositing highly conformal and

ultrathin cobalt films.[4]

Focused Electron Beam Induced Deposition (FEBID): A direct-write technique for fabricating

nanoscale structures. An electron beam is used to decompose the precursor molecules

adsorbed on a surface.[7][8]
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This protocol outlines the steps for depositing cobalt thin films using Co(CO)₃NO in a thermal

CVD reactor.

Materials and Equipment:

CVD reactor with a heated substrate holder

Vacuum pump and pressure gauges

Mass flow controllers for precursor and carrier gas

Cobalt tricarbonyl nitrosyl (Co(CO)₃NO) precursor held in a bubbler

Carrier gas (e.g., Argon, Nitrogen)

Substrates (e.g., Silicon wafers, glass)

Substrate cleaning solutions (e.g., acetone, isopropanol, deionized water)

Procedure:

Substrate Preparation:

Clean the substrates ultrasonically in acetone, followed by isopropanol, and finally

deionized water.

Dry the substrates with a nitrogen gun.

Load the substrates into the CVD reactor.

System Purge:

Pump down the reactor to a base pressure below 1 x 10⁻⁶ Torr.

Purge the system with the carrier gas for at least 30 minutes to remove residual

atmospheric gases.

Deposition:
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Heat the substrate to the desired deposition temperature (typically 150-480 °C).[5]

Heat the Co(CO)₃NO precursor bubbler to a controlled temperature (e.g., 25 °C) to ensure

a stable vapor pressure.

Introduce the carrier gas through the bubbler to transport the precursor vapor into the

reactor.

Maintain a constant reactor pressure during deposition.

The deposition time will determine the final film thickness.

Post-Deposition:

Stop the precursor flow and cool down the substrate under a continuous flow of carrier

gas.

Vent the reactor to atmospheric pressure with the carrier gas before removing the

substrates.

Process Parameters for Thermal CVD:

Parameter Typical Range Notes

Substrate Temperature 150 - 480 °C[5]

Higher temperatures (350-480

°C) generally result in higher

purity films.[5] No deposition is

observed below 150°C.[9]

Precursor Temperature 25 °C
To maintain a vapor pressure

of approximately 100 Torr.[3]

Reactor Pressure 1 - 10 Torr

Carrier Gas Flow Rate 10 - 100 sccm
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This protocol describes the cyclic process for depositing cobalt thin films using Co(CO)₃NO and

a low-energy electron source.

Materials and Equipment:

ALD reactor equipped with an electron gun or hollow cathode plasma electron source[4]

Fast-acting ALD valves

Vacuum pump and pressure gauges

Co(CO)₃NO precursor

Substrates (e.g., Silicon wafers)

In-situ monitoring tools (e.g., ellipsometer) are recommended[5]

Procedure (One ALD Cycle):

Precursor Pulse:

Introduce a pulse of Co(CO)₃NO vapor into the reactor. The molecules will adsorb on the

substrate surface.

Purge:

Purge the reactor with an inert gas to remove any unadsorbed precursor molecules from

the gas phase.

Electron Exposure:

Expose the substrate to a low-energy electron beam (typically 75-175 eV).[5] The

electrons induce the desorption of CO and NO ligands from the adsorbed precursor

molecules.[5]

Purge:

Purge the reactor to remove the desorbed ligands.
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Repeat:

Repeat the cycle to build the film layer by layer.

Process Parameters for EE-ALD:

Parameter Typical Value Notes

Substrate Temperature
Room Temperature (30-60 °C)

[4]

Electron Energy 75 - 175 eV[5]

Growth per Cycle (GPC) Up to 1.3 Å/cycle[5]

The GPC is dependent on

various factors including

electron dose and precursor

exposure.

Precursor Pulse Time 0.5 - 2 seconds

Electron Exposure Time 1 - 5 seconds

Data Presentation
Table of Deposition Parameters and Resulting Film Properties:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.researchgate.net/figure/Arrhenius-plot-for-CVD-Co-from-CoCO3NO-as-a-function-of-substrate-temperature_fig1_237441702
https://ods.od.nih.gov/factsheets/Omega3FattyAcids-Consumer/
https://ods.od.nih.gov/factsheets/Omega3FattyAcids-Consumer/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13735155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Depositio
n Method

Substrate
Temperat
ure (°C)

Precursor
Electron
Energy
(eV)

Resulting
Film
Composit
ion

Film
Resistivit
y (µΩ·cm)

Referenc
e

Thermal

CVD
150 - 200

Co(CO)₃N

O
N/A

Cobalt

oxide with

C and N

contaminati

on

- [9]

Thermal

CVD
350 - 480

Co(CO)₃N

O
N/A

High purity

Cobalt
9 ± 2 [5][6]

EE-ALD 30 - 60
Co(CO)₃N

O
75 - 175

Cobalt with

some N

incorporati

on

- [4][5]

FEBID

Room

Temperatur

e

Co(CO)₃N

O
500

~49% Co,

27% O,

14% N,

10% C

- [8]
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Caption: Workflow for the Chemical Vapor Deposition of cobalt thin films.
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Reaction Pathway for Electron-Induced Decomposition
of Co(CO)₃NO

On Substrate Surface
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Caption: Electron-induced decomposition pathway of Co(CO)₃NO on a substrate.

Safety and Handling
Cobalt tricarbonyl nitrosyl is highly toxic and should be handled with extreme caution in a

well-ventilated fume hood.[1] It is also air-sensitive.[3] Appropriate personal protective

equipment (PPE), including gloves and safety glasses, must be worn. For detailed safety

information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Troubleshooting
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Problem Possible Cause Suggested Solution

No film growth
Substrate temperature is too

low.

Increase the substrate

temperature to at least 150 °C

for thermal CVD.[9]

Precursor flow is too low or

blocked.

Check the bubbler temperature

and carrier gas flow rate.

Ensure all lines are clear.

Poor film adhesion
Substrate surface is

contaminated.

Improve the substrate cleaning

procedure.

High impurity content
Deposition temperature is too

low (for CVD).

Increase the deposition

temperature to promote

complete ligand removal.

Incomplete ligand desorption

(for EE-ALD).

Optimize electron energy and

dose.

Low growth rate Low precursor partial pressure.

Increase the bubbler

temperature or carrier gas flow

rate.

Insufficient electron flux (for

EE-ALD).

Increase the electron beam

current.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://ods.od.nih.gov/factsheets/Omega3FattyAcids-Consumer/
https://www.gov.uk/guidance/precursor-chemical-licensing
https://www.unodc.org/pdf/india/publications/training_Guidelines/21_storagehandlingdisposalofseizedorconfiscatedprecursorchemicals.pdf
https://pubs.acs.org/doi/10.1021/acs.jpcc.0c04223
https://www.atomiclayerdeposition.com/storage/app/1088/Atomic-Layer-Deposition-of-Cobalt_-HAN-BO-RAM-LEE.pdf
https://www.benchchem.com/product/b13735155#using-cobalt-tricarbonyl-nitrosyl-for-thin-film-deposition
https://www.benchchem.com/product/b13735155#using-cobalt-tricarbonyl-nitrosyl-for-thin-film-deposition
https://www.benchchem.com/product/b13735155#using-cobalt-tricarbonyl-nitrosyl-for-thin-film-deposition
https://www.benchchem.com/product/b13735155#using-cobalt-tricarbonyl-nitrosyl-for-thin-film-deposition
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13735155?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13735155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

